Methyl 3-oxo-4-propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
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Overview
Description
Methyl 3-oxo-4-propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a complex organic compound with a unique structure that includes a fused oxazepine ring
Preparation Methods
The synthesis of Methyl 3-oxo-4-propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the synthesis may involve steps such as alkylation, oxidation, and cyclization to form the oxazepine ring. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Methyl 3-oxo-4-propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Scientific Research Applications
Methyl 3-oxo-4-propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-oxo-4-propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate exerts its effects depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction mechanisms, where the compound binds to a receptor and triggers a cascade of cellular events .
Comparison with Similar Compounds
Similar compounds to Methyl 3-oxo-4-propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate include other oxazepine derivatives and related heterocyclic compounds. For example:
Propyl 2-methyl-5-oxo-4-(2-thienyl)-3,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: This compound shares a similar fused ring structure but with different substituents.
Cycloalkanes: While not directly similar, cycloalkanes provide a basis for understanding the stability and reactivity of ring structures. The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 3-oxo-4-propyl-5H-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-3-6-15-8-11-7-10(14(17)18-2)4-5-12(11)19-9-13(15)16/h4-5,7H,3,6,8-9H2,1-2H3 |
InChI Key |
LOJXTDZQLHZBEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(C=CC(=C2)C(=O)OC)OCC1=O |
Origin of Product |
United States |
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